molecular formula C4H6F3NS B8577243 N-Ethyl(trifluoro)ethanethioamide CAS No. 403479-64-1

N-Ethyl(trifluoro)ethanethioamide

Cat. No. B8577243
M. Wt: 157.16 g/mol
InChI Key: XUROOOCPKLBXSB-UHFFFAOYSA-N
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Patent
US09394300B2

Procedure details

To a stirring solution of ethyl 2,2,2-trifluoroethanethioamide (0.35 g, 2.71 mmol) in THF (12 ml) was added ethyl bromo pyruvate (0.375 ml, 2.98 mmol) at RT. Reaction mixture was heated at 90-100° C. for 16 h. Reaction mixture was diluted with water and DCM. The organic layer was separated and distilled out to get crude product which was column purified using 0-2% EtOAC in hexane to get titled compound in 42% yield.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.375 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4](=[S:9])[C:5]([F:8])([F:7])[F:6])[CH3:2].[CH3:10][CH2:11][O:12][C:13](C(CBr)=O)=[O:14]>C1COCC1.O.C(Cl)Cl>[F:6][C:5]([F:8])([F:7])[C:4]1[S:9][CH:2]=[C:1]([C:13]([O:12][CH2:11][CH3:10])=[O:14])[N:3]=1

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
C(C)NC(C(F)(F)F)=S
Name
Quantity
0.375 mL
Type
reactant
Smiles
CCOC(=O)C(=O)CBr
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
distilled out
CUSTOM
Type
CUSTOM
Details
to get crude product which
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
FC(C=1SC=C(N1)C(=O)OCC)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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